Tizoxanide Sulfate

Beschreibung

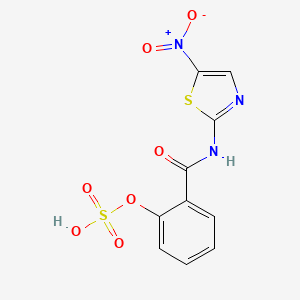

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O7S2/c14-9(12-10-11-5-8(21-10)13(15)16)6-3-1-2-4-7(6)20-22(17,18)19/h1-5H,(H,11,12,14)(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOHKCVYPSCCMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Analog Design for Research Applications

The generation of Tizoxanide (B1683187) Sulfate (B86663) and its derivatives for research is a multi-step process rooted in established chemical transformations. Investigators utilize these pathways to produce the target compound and to create novel analogs with potentially enhanced or specific activities.

Hydrolysis of Nitazoxanide (B1678950) and Subsequent Sulfonation Processes

The synthesis of Tizoxanide Sulfate begins with its precursor, Nitazoxanide. The established route involves a two-step process: hydrolysis followed by sulfonation.

The initial and critical step is the deacetylation of Nitazoxanide to yield its active metabolite, Tizoxanide. drugbank.comfda.gov This transformation can be achieved through several methods. A common laboratory procedure involves the mild hydrolysis of Nitazoxanide using aqueous hydrochloric acid at an elevated temperature of approximately 50°C. evitachem.comresearchgate.net This process effectively cleaves the acetyl group from the phenolic oxygen. Alternatively, alkaline hydrolysis conditions have also been reported to produce Tizoxanide in good yields. oup.com

Once Tizoxanide is obtained, the subsequent step is sulfonation to produce this compound. This is typically accomplished by reacting Tizoxanide with sulfuric acid. evitachem.com This reaction introduces a sulfate group to the phenolic hydroxyl position, resulting in the final compound, 2-((5-Nitrothiazol-2-yl)carbamoyl)phenyl hydrogen sulfate. evitachem.com

Methodological Advancements in Research Synthesis

Advancements in synthetic methodologies often focus on improving the efficiency and yield of precursor synthesis. Research has been directed at optimizing the production of Nitazoxanide itself. One patented method describes an improved process for preparing Nitazoxanide through the coupling of 2-amino-5-nitrothiazole (B118965) with acetylsalicylic acid. google.com This method utilizes condensing agents like N,N'-carbonyldiimidazole (CDI) and catalysts such as 4-dimethylaminopyridine (B28879) (DMAP). google.com Such process enhancements are significant for research applications as they ensure a more efficient supply of the starting material required for the synthesis of Tizoxanide and, consequently, this compound.

Strategies for Derivatization and Novel Thiazolide Analog Design

The structural backbone of Tizoxanide serves as a versatile scaffold for the design of new chemical entities. Researchers modify this structure to explore structure-activity relationships (SAR) and develop novel compounds for specific research targets.

Rational Design Principles for Enhanced Research Compounds

The rational design of novel thiazolide analogs is guided by the goal of optimizing the compound's properties for specific applications. A key principle is the identification of the pharmacophore—the essential structural components responsible for biological activity. For this class of compounds, the 5-nitrothiazole (B1205993) ring is considered a critical element. nih.gov

Design strategies often involve a systematic modification of different parts of the molecule, including the salicylate (B1505791) ring and the amide linkage, to achieve desired outcomes. nih.gov These objectives can include:

Enhanced Potency: Creating analogs with stronger activity against specific pathogens like bacteria, parasites, or viruses. nih.govnih.govmdpi.com

Broadened Spectrum: Developing compounds effective against a wider range of targets. nih.govnih.gov

Overcoming Resistance: Designing molecules that are effective against drug-resistant strains of pathogens. mdpi.com

Target Specificity: Modifying the structure to improve interaction with specific biological targets, such as the STAT3 pathway or various enzymes. nih.govnih.gov

By making targeted chemical changes, researchers aim to improve the therapeutic potential and research utility of the parent compound. researchgate.netijpsjournal.comnih.gov

Exploration of Structural Modifications and Their Synthetic Routes

A wide array of structural modifications to the Tizoxanide and Nitazoxanide framework has been explored, leading to the synthesis of extensive libraries of new analogs. These modifications target various parts of the molecule.

Modifications at the Phenolic Group: The hydroxyl group of Tizoxanide is a common site for derivatization. For instance, researchers have synthesized sulfonate and carbonate esters by reacting Tizoxanide with agents like butanesulfonyl chloride or ethyl chloroformate in the presence of a base. nih.gov

Modifications of the Amide Linkage: The amide bond can be replaced with other functional groups. Urea analogues have been prepared by reacting the core aminothiazole structure with corresponding isocyanates. acs.org

Modifications of the Benzene Ring: The aromatic ring offers multiple positions for substitution to probe its effect on activity.

Halide substitutions at various positions on the ring have been shown to be well-tolerated. nih.gov

The introduction of an azido (B1232118) group to Tizoxanide has been shown to improve potency against Mycobacterium tuberculosis. nih.gov

Researchers have also synthesized hybrid molecules by linking the Nitazoxanide scaffold to other bioactive moieties, such as N-methylbenzimidazole, to create compounds with enhanced antiprotozoal activity. researchgate.net

The table below summarizes a selection of synthesized Nitazoxanide/Tizoxanide analogs and their reported research findings.

| Analog Name/Code | Structural Modification | Reported Research Finding | Reference |

|---|---|---|---|

| NTB (4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide) | Replacement of the acetylsalicyloyl group with a 4-nitrobenzoyl group. | Showed higher potency against L. mexicana compared to Nitazoxanide and Tizoxanide. oup.com | oup.com |

| Compound 3b (Acetylated 4-azido-Tizoxanide) | Introduction of an azido group at the 4-position of the ring and subsequent acetylation. | Demonstrated 5-fold greater potency against M. tuberculosis than Nitazoxanide. nih.gov | nih.gov |

| Compound 5o | 1,2,3-triazole derivative. | Showed high potency against E. coli, approximately 20-fold more potent than Nitazoxanide. nih.gov | nih.gov |

| FLP-2 | Pentanamide substituent. | Exhibited a stronger effect on G. lamblia trophozoite viability compared to Nitazoxanide. mdpi.com | mdpi.com |

| Heteroaryl Analog (Compound 2) | Replacement of the phenyl ring with a heteroaryl amide. | Showed promising antibacterial activity against E. coli and was identified as a potential anticancer agent. nih.gov | nih.gov |

| 4-Cl derivative (Compound 14) | Replacement of 2-OH with 4-Cl on the benzoyl moiety. | Generated 3–6-fold increased activity as a STAT3 pathway inhibitor compared to Tizoxanide. nih.gov | nih.gov |

Advanced Analytical Methodologies for Tizoxanide Sulfate Characterization in Research Settings

Chromatographic Techniques for Experimental Quantification and Identification

Chromatographic methods are fundamental in the analytical workflow for Tizoxanide (B1683187), enabling its separation and quantification from complex mixtures.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination of Tizoxanide in biological samples such as human plasma, urine, and breast milk. researchgate.netscispace.com Optimized and validated HPLC methods have been developed to accurately quantify this primary active metabolite. researchgate.netscispace.com

One established method utilizes a cyanopropyl (CN) column with a mobile phase composed of acetonitrile (B52724), 12mM ammonium (B1175870) acetate (B1210297), and diethylamine (B46881) (30:70:0.1, v/v/v), buffered to a pH of 4.0 with acetic acid. researchgate.netscispace.com The analysis is performed at a flow rate of 1.5 mL/min, with UV detection at 260 nm. researchgate.netscispace.com Nifuroxazide is often employed as an internal standard to ensure accuracy. researchgate.netijcrt.org This method has been successfully validated with an assay range between 0.2 and 20 µg/mL. researchgate.netscispace.com For sample preparation, a protein precipitation and clean-up procedure is effective for plasma and breast milk, while urine samples can sometimes be directly injected after minimal processing. researchgate.netscispace.com

Another HPLC method for the simultaneous determination of Tizoxanide and ofloxacin (B1677185) in plasma involves a simple precipitation method for extraction. researchgate.net

Table 1: HPLC Method Parameters for Tizoxanide Analysis

| Parameter | Details |

| Column | CN column researchgate.netscispace.com |

| Mobile Phase | Acetonitrile:12mM Ammonium Acetate:Diethylamine (30:70:0.1 v/v/v), pH 4.0 researchgate.netscispace.com |

| Flow Rate | 1.5 mL/min researchgate.netscispace.com |

| Detection | UV at 260 nm researchgate.netscispace.com |

| Internal Standard | Nifuroxazide researchgate.netijcrt.org |

| Assay Range | 0.2 - 20 µg/mL researchgate.netscispace.com |

High-Performance Thin-Layer Chromatography (HPTLC) Methodologies

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and selective alternative for the analysis of Tizoxanide in human plasma. researchgate.netpharmatutor.org In a developed HPTLC method, metronidazole (B1676534) serves as an internal standard. researchgate.netpharmatutor.org Sample preparation involves cation-exchange solid-phase extraction (SPE) to isolate the analyte from plasma. researchgate.netpharmatutor.org

The stationary phase for this technique is typically silica (B1680970) gel 60F254 plates. pharmatutor.org A mobile phase consisting of toluene-ethyl acetate-acetic acid in a ratio of 6.2:13.4:0.4 (v/v) is used for separation. researchgate.netpharmatutor.org Densitometric quantification is performed using a UV detector, with detection wavelengths set at 313 nm for the internal standard and 410 nm for Tizoxanide. researchgate.netpharmatutor.org This method has been validated for accuracy and precision, with a working range of 400–16000 ng/mL and an average recovery of 85.5%. pharmatutor.org

For the determination of the parent drug, Nitazoxanide (B1678950), in bulk and formulations, another HPTLC method uses a mobile phase of ethyl acetate-toluene-methanol (3.9:6.1:1 and 4.1:5.9:1 v/v/v) with UV detection at 350 nm. pharmatutor.org This method demonstrated linearity between 400-1600 ng per spot. pharmatutor.org

Table 2: HPTLC Method for Tizoxanide in Human Plasma

| Parameter | Details |

| Stationary Phase | Silica gel 60F254 pharmatutor.org |

| Mobile Phase | Toluene:Ethyl acetate:Acetic acid (6.2:13.4:0.4 v/v) researchgate.netpharmatutor.org |

| Internal Standard | Metronidazole researchgate.netpharmatutor.org |

| Detection | UV at 410 nm (Tizoxanide) and 313 nm (Internal Standard) researchgate.netpharmatutor.org |

| Working Range | 400 - 16000 ng/mL pharmatutor.org |

| Average Recovery | 85.5% pharmatutor.org |

Micellar Liquid Chromatography (MLC) for Preclinical Analysis

Micellar Liquid Chromatography (MLC) presents an efficient and environmentally friendly approach for the determination of Tizoxanide. researchgate.net This technique often allows for the direct injection of biological samples like urine and plasma without extensive extraction steps, simplifying the analytical process. researchgate.net

A developed MLC method for Tizoxanide uses a micellar mobile phase composed of 0.1 M sodium dodecyl sulphate (SDS), 8% n-propanol, and 0.3% triethylamine (B128534) in 0.02 M phosphoric acid, buffered to pH 4. researchgate.netresearchgate.net The analysis is performed on a C18 monolithic column with UV detection at 240 nm, achieving separation in under 10 minutes. researchgate.net Tinidazole is used as the internal standard. researchgate.net This method has been validated according to ICH guidelines, with a limit of detection (LOD) of 0.016 µg/mL and a limit of quantification (LOQ) of 0.049 µg/mL over an assay range of 0.05 to 20 µg/mL. researchgate.net The high solubilizing capacity of micelles facilitates the direct injection of complex matrices, reducing sample preparation time and potential errors. nih.gov

Table 3: MLC Method Parameters for Tizoxanide

| Parameter | Details |

| Column | RP C18 monolithic column researchgate.net |

| Mobile Phase | 0.1 M SDS, 8% n-propanol, 0.3% triethylamine in 0.02 M phosphoric acid, pH 4 researchgate.netresearchgate.net |

| Detection | UV at 240 nm researchgate.net |

| Internal Standard | Tinidazole researchgate.net |

| LOD | 0.016 µg/mL researchgate.net |

| LOQ | 0.049 µg/mL researchgate.net |

| Assay Range | 0.05 - 20 µg/mL researchgate.net |

Mass Spectrometric Approaches for Metabolite Profiling and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for identifying and structurally characterizing metabolites of Tizoxanide, providing high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Hybrid Systems

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem (MS/MS) variations are powerful techniques for the identification and quantification of Tizoxanide and its metabolites in various biological fluids. mdpi.comlcms.cz Hybrid systems, such as the quadrupole linear ion trap mass spectrometer (QTRAP) and hybrid linear ion trap/Orbitrap mass spectrometers, offer high mass resolution and accuracy, which are crucial for metabolite profiling. mdpi.comnih.govscience.gov

A rapid and specific LC-MS/MS method has been developed for the simultaneous quantification of Tizoxanide and its major metabolite, Tizoxanide glucuronide, in mouse plasma. researchgate.net This method employs a simple acetonitrile-induced protein precipitation for sample extraction. researchgate.net The analytes are resolved on a C18 column with a gradient elution using a mobile phase of acetonitrile and 5-mM ammonium formate (B1220265) buffer. researchgate.net Detection is achieved using an API 3000 triple quadrupole mass spectrometer in multiple reaction-monitoring (MRM) mode with electrospray ionization. researchgate.net

For the identification of metabolites in goat plasma and urine, an LC-ESI-MS/MS method has been established. researchgate.netnih.gov This method uses an XTerra MS C8 column with a mobile phase of acetonitrile and 10-mM ammonium acetate buffer (pH 2.5) with a linear gradient elution. researchgate.netnih.gov

Identification of Experimental Metabolites (e.g., Hydroxylated Tizoxanide, Tizoxanide Glucuronide, Tizoxanide Sulfate)

Through the application of advanced mass spectrometric techniques, several key metabolites of Tizoxanide have been identified and structurally elucidated. Following oral administration, Nitazoxanide is rapidly hydrolyzed to its active metabolite, Tizoxanide. fda.gov This is followed by further metabolism.

The identified metabolites include:

Tizoxanide glucuronide : A major phase II metabolite formed through glucuronidation, identified in human plasma, urine, and bile. nih.govfda.gov

Tizoxanide sulfate (B86663) : A phase II metabolite formed through sulfation. researchgate.netnih.govnih.gov This, along with acetylation, is a major metabolic pathway in chickens. nih.govscience.gov

Hydroxylated Tizoxanide : A phase I metabolite. nih.govscience.govfda.gov

Hydroxylated this compound : Another phase II metabolite identified in goats. researchgate.netnih.gov

Tizoxanide glucose : A novel metabolite identified for the first time in rats, pigs, and chickens. nih.govscience.gov

In a study involving goats, four metabolites were identified: Tizoxanide, Tizoxanide glucuronide, this compound, and hydroxylated this compound. researchgate.netnih.gov In rats, pigs, and chickens, a total of six metabolites were identified, including the newly discovered hydroxylated Tizoxanide and Tizoxanide glucose. nih.govscience.gov These findings highlight interspecies variations in the metabolism of the parent compound. nih.govscience.gov

Table 4: Identified Experimental Metabolites of Tizoxanide

| Metabolite | Type | Species/Matrix Identified In |

| Tizoxanide glucuronide | Phase II | Human (plasma, urine, bile), Goat, Rat, Pig, Mouse researchgate.netnih.govresearchgate.netnih.govfda.gov |

| This compound | Phase II | Goat, Chicken researchgate.netnih.govscience.govnih.gov |

| Hydroxylated Tizoxanide | Phase I | Rat, Pig, Chicken nih.govscience.govfda.gov |

| Hydroxylated this compound | Phase II | Goat researchgate.netnih.gov |

| Tizoxanide glucose | Phase II | Rat, Pig, Chicken nih.govscience.gov |

Electrochemical and Spectrophotometric Methods in Research

In the landscape of pharmaceutical research, the accurate quantification of active metabolites is crucial. For Tizoxanide, the active metabolite of Nitazoxanide, various analytical techniques have been explored, primarily focusing on the parent drug but with direct relevance to the metabolite. Electrochemical and spectrophotometric methods offer rapid, sensitive, and cost-effective alternatives to chromatography for the determination of Tizoxanide and related compounds in different matrices.

Spectrophotometric methods for Nitazoxanide often rely on the reduction of its nitro group to an amino group, followed by a derivatization reaction to produce a colored chromogen. ijpsonline.com One such method involves reducing Nitazoxanide with zinc dust and hydrochloric acid, then reacting the product with p-dimethylaminocinnamaldehyde (PDAC) to form an orange-red species with a maximum absorbance (λmax) at 534.5 nm. researchgate.net Another approach uses vanillin, which results in an orange-yellow chromogen peaking at 475 nm. researchgate.net These methods have been validated for bulk drug and pharmaceutical formulations. researchgate.netidosi.org A simpler UV spectrophotometric method determines Nitazoxanide in 0.1 M NaOH, where it exhibits a λmax at 412 nm. orientjchem.org More recently, a highly sensitive spectrofluorometric method was developed to detect Nitazoxanide and its metabolite, Tizoxanide, using nitrogen and sulfur co-doped carbon quantum dots as nanosensors. researchgate.net The quenching of the nanosensors' luminescence upon interaction with the analyte allows for its quantification. researchgate.net

Electrochemical techniques, particularly voltammetry, have also been successfully applied for the analysis of Nitazoxanide. ijcrt.org These methods are based on the electrochemical reduction of the nitro group on the thiazole (B1198619) ring at a working electrode. ijrrr.com Techniques such as cyclic voltammetry (CV) and differential pulse cathodic adsorptive stripping voltammetry (DP-CAdSV) have been developed using hanging mercury drop electrodes (HMDE) or glassy carbon electrodes (GCE). ijcrt.orgijrrr.comscielo.br One study using a GCE in a phosphate (B84403) buffer (pH 7.0) established a validated method for quantifying Nitazoxanide. ijrrr.com Another advanced method utilizes a boron-doped diamond electrode, which provides good analytical performance with a linear range of 2.0–20.0 µmol L−1 and a limit of detection (LOD) of 0.57 µmol L−1 for Nitazoxanide. x-mol.net The irreversible cathodic peak observed in voltammetric studies corresponds to the 4-electron reduction of the nitro group to a hydroxylamine (B1172632) derivative. scielo.br

| Method | Analyte | Principle | Wavelength (λmax) / Potential | Linearity Range | LOD / LOQ | Reference |

|---|---|---|---|---|---|---|

| Visible Spectrophotometry | Nitazoxanide (Reduced) | Condensation with p-dimethylaminocinnamaldehyde (PDAC) | 534.5 nm | 5-25 µg/mL | Not Specified | researchgate.net |

| Visible Spectrophotometry | Nitazoxanide (Reduced) | Condensation with Vanillin | 475 nm | 10-50 µg/mL | Not Specified | researchgate.net |

| UV Spectrophotometry | Nitazoxanide | Absorbance in 0.1 M NaOH | 412 nm | 8-44 µg/mL | Not Specified | orientjchem.org |

| Spectrofluorometry | Nitazoxanide / Tizoxanide | Luminescence quenching of C-dot nanosensors | λex = 345 nm / λem = 416 nm | 0.015-15.0 µg/mL (for NTZ) | LOD: 0.0056 µg/mL / LOQ: 0.015 µg/mL (for NTZ) | researchgate.net |

| Square Wave Adsorptive Stripping Voltammetry (SW-AdCSV) | Nitazoxanide | Adsorptive preconcentration on HMDE | -0.05 V (Eacc) | 1.0x10⁻¹⁰ - 1.2x10⁻⁷ mol L⁻¹ | LOD: 3.0x10⁻¹¹ mol L⁻¹ / LOQ: 1.0x10⁻¹⁰ mol L⁻¹ | scielo.br |

| Square Wave Voltammetry | Nitazoxanide | Reduction at Boron-Doped Diamond Electrode | Not Specified | 2.0–20.0 µmol L⁻¹ | LOD: 0.57 µmol L⁻¹ | x-mol.net |

Development and Utilization of Reference Standards for Research Quality Control

The use of highly characterized reference standards is a cornerstone of pharmaceutical quality control, ensuring the accuracy, precision, and reliability of analytical data. For this compound, commercially available reference standards are essential for a variety of research and development applications. synzeal.comaquigenbio.com These standards are critical for analytical method development, method validation (AMV), and routine quality control (QC) testing of Tizoxanide, its precursors, and related substances. axios-research.comsynzeal.com

This compound reference standards are typically supplied as a thoroughly characterized powder, accompanied by a comprehensive Certificate of Analysis (COA). aquigenbio.comsynzeal.com This documentation provides crucial information about the standard's identity, purity, and other relevant properties. The identity is confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Purity is often determined by High-Performance Liquid Chromatography (HPLC), with values typically exceeding 95%. lgcstandards.com The COA also includes storage conditions, such as refrigeration (-20°C), to ensure the long-term stability of the standard. lgcstandards.com

The availability of these reference materials allows researchers to establish traceability to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP), where feasible. aquigenbio.comaxios-research.com This traceability is a key requirement for regulatory submissions, including Abbreviated New Drug Applications (ANDAs). synzeal.comaquigenbio.com By using a well-defined this compound reference standard, laboratories can confidently identify and quantify the compound, validate the performance of their analytical methods, and ensure that their results meet stringent regulatory compliance requirements. synzeal.com

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Application | Reference |

|---|---|---|---|---|---|---|---|

| SynZeal | This compound | SZ-T031003 | 1391053-06-7 | C₁₀H₇N₃O₄S : SO₃ | 265.2 : 80.1 | Method Development, Validation, QC | synzeal.comsynzeal.com |

| Axios Research | This compound (ammonium salt) | AR-T02414 | 1391053-06-7 (free acid) | C₁₀H₇N₃O₇S₂ | 345.31 | Method Development, Validation, QC | axios-research.comaxios-research.com |

| AquigenBio | This compound | Not Specified | 1391053-06-7 | C₁₀H₇N₃O₄S : SO₃ | 265.2 : 80.1 | Method Development, Validation, QC, ANDA | aquigenbio.com |

| LGC Standards | Tizoxanide | TRC-T450100 | 173903-47-4 | C₁₀H₇N₃O₄S | 265.25 | Metabolite Reference Standard | lgcstandards.com |

Preclinical Pharmacological and Mechanistic Investigations of Tizoxanide Sulfate

In Vitro Efficacy Studies Across Diverse Biological Models

The in vitro efficacy of tizoxanide (B1683187) has been demonstrated in a multitude of studies spanning various cell culture systems and experimental models, highlighting its broad-spectrum activity against viruses, parasites, and bacteria.

Antiviral Activity in Various Cell Culture Systems

Tizoxanide has shown significant antiviral activity against a diverse range of both RNA and DNA viruses. nih.govoup.com A key aspect of its antiviral mechanism is its action on host-regulated processes involved in viral replication, which suggests a high barrier to the development of viral resistance. nih.govbiorxiv.org

In vitro studies have confirmed that tizoxanide, the active metabolite of nitazoxanide (B1678950), effectively inhibits the replication of numerous influenza A and B virus strains. nih.gov This includes subtypes such as A/H1N1, H3N2, and the avian H5N9. nih.gov The 50% inhibitory concentrations (IC50) for tizoxanide against these influenza viruses typically range from 0.2 to 1.5 µg/mL. nih.gov

The primary mechanism of action against influenza viruses involves the disruption of the maturation of the viral hemagglutinin (HA) glycoprotein (B1211001) at a post-translational stage. nih.govbiorxiv.org Specifically, tizoxanide selectively blocks the proper folding and intracellular trafficking of HA, preventing its insertion into the host cell plasma membrane. wikipedia.orgnih.gov This effect is thought to be linked to a modest, non-cytotoxic reduction in cellular ATP levels, which in turn affects the energy-dependent processes of viral protein maturation in the endoplasmic reticulum. biorxiv.orgbiorxiv.org This host-targeted mechanism makes it less likely for the virus to develop resistance. nih.govbiorxiv.org

Table 1: In Vitro Antiviral Activity of Tizoxanide Against Influenza Viruses

| Virus Strain | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Influenza A/H1N1 | MDCK | 0.2 - 1.5 |

| Influenza A/H3N2 | MDCK | 0.2 - 1.5 |

| Influenza A/H5N9 | MDCK | 0.2 - 1.5 |

| Influenza B | MDCK | 0.2 - 1.5 |

Data compiled from in vitro studies. nih.gov

Tizoxanide has demonstrated notable in vitro activity against a range of coronaviruses. frontiersin.orgnih.gov Studies have shown its efficacy against Middle East Respiratory Syndrome Coronavirus (MERS-CoV), with an IC50 of 0.83 μg/mL in LLC-MK2 cells. nih.govfrontiersin.org The parent compound, nitazoxanide, showed a similar IC50 of 0.92 μg/mL. nih.govfrontiersin.org

Research has also confirmed the in vitro efficacy of both nitazoxanide and tizoxanide against SARS-CoV-2. cnr.itbiorxiv.orgnih.gov In Vero E6 cells, tizoxanide inhibited SARS-CoV-2 replication with a 50% effective concentration (EC50) of 7.48 µM. biorxiv.orgnih.gov Furthermore, nitazoxanide has shown potent antiviral activity against seasonal human coronaviruses (HCoVs), including HCoV-229E, HCoV-NL63, and HCoV-OC43, with IC50 values ranging from 0.05 to 0.15 μg/mL. frontiersin.orgcnr.it

The mechanism against coronaviruses appears to be at a post-entry level, interfering with the maturation of the viral spike (S) glycoprotein. frontiersin.orgfrontiersin.org This interference hampers the terminal glycosylation of the S protein, which is crucial for its function. frontiersin.org

Table 2: In Vitro Antiviral Activity of Tizoxanide and Nitazoxanide Against Coronaviruses

| Virus | Compound | Cell Line | IC50/EC50 |

|---|---|---|---|

| MERS-CoV | Tizoxanide | LLC-MK2 | 0.83 µg/mL |

| MERS-CoV | Nitazoxanide | LLC-MK2 | 0.92 µg/mL |

| SARS-CoV-2 | Tizoxanide | Vero E6 | 7.48 µM |

| SARS-CoV-2 | Nitazoxanide | Vero E6 | 2.12 µM |

| HCoV-229E | Nitazoxanide | MRC-5 | 0.05 - 0.15 µg/mL |

| HCoV-NL63 | Nitazoxanide | MRC-5 | 0.05 - 0.15 µg/mL |

| HCoV-OC43 | Nitazoxanide | MRC-5 | 0.05 - 0.15 µg/mL |

Data compiled from various in vitro studies. nih.govfrontiersin.orgcnr.itbiorxiv.orgnih.gov

The broad-spectrum antiviral activity of tizoxanide extends to a variety of other RNA and DNA viruses. nih.govoup.com In vitro studies have demonstrated its ability to inhibit the replication of rotavirus, norovirus, hepatitis B and C viruses, dengue virus, and human immunodeficiency virus (HIV). patsnap.comnih.govoup.commdpi.com

For rotavirus, tizoxanide has been shown to inhibit viral replication when added up to 6 hours post-infection, with optimal activity observed when introduced between 0 and 3 hours post-infection. nih.gov The mechanism is believed to involve the inhibition of viral protein glycosylation. patsnap.com In the case of dengue virus (DENV-2), tizoxanide has been shown to inhibit viral replication intracellularly, after viral penetration and before the completion of viral genome replication. mdpi.com It also appears to interfere with intracellular trafficking and post-translational modifications. mdpi.com For hepatitis C virus (HCV), nitazoxanide has been found to induce the phosphorylation of eukaryotic initiation factor 2α (eIF2α), a key component of the host's antiviral response. researchgate.net

Activity Against Coronaviruses (e.g., SARS-CoV-2, MERS-CoV, Seasonal CoVs)

Antiparasitic and Antibacterial Efficacy in Experimental Models

Tizoxanide's therapeutic effects were first recognized for its potent antiparasitic activity. patsnap.comfda.gov Its mechanism in this context is well-established and differs from its antiviral mode of action.

Tizoxanide exhibits potent in vitro activity against a range of protozoan parasites. oup.comnih.gov Its primary mechanism of action against these anaerobic organisms is the inhibition of the pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction. patsnap.comfda.gov This enzyme is crucial for the anaerobic energy metabolism of parasites like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. patsnap.comnih.gov By disrupting this metabolic pathway, tizoxanide leads to energy depletion and cell death. patsnap.com

In vitro studies have shown tizoxanide to be significantly more active than metronidazole (B1676534) against both susceptible and resistant isolates of G. intestinalis and T. vaginalis. oup.comnih.govoup.com For instance, tizoxanide was eight times more active than metronidazole against metronidazole-susceptible G. intestinalis isolates. oup.comoup.com Against E. histolytica, tizoxanide was also found to be more active than metronidazole. oup.comnih.gov

Research has also indicated that tizoxanide and its parent compound, nitazoxanide, inhibit the in vitro growth of the kinetoplastid parasites Trypanosoma cruzi and Leishmania mexicana. researchgate.netnih.govmdpi.com The mechanism in these organisms is also thought to involve disruption of energy metabolism and induction of oxidative stress. nih.gov

Table 3: In Vitro Antiprotozoal Activity of Tizoxanide

| Parasite | Key Findings |

|---|---|

| Giardia intestinalis | 8 times more active than metronidazole against susceptible isolates. oup.comoup.com |

| Entamoeba histolytica | More active than metronidazole. oup.comnih.gov |

| Trichomonas vaginalis | 1.5 times more susceptible to tizoxanide than metronidazole in susceptible isolates; nearly 5 times more active against resistant isolates. oup.comnih.gov |

| Trypanosoma cruzi | Inhibits in vitro growth of epimastigotes. researchgate.netmdpi.com |

| Leishmania mexicana | Inhibits in vitro growth of promastigotes. mdpi.comnih.gov |

Data compiled from various in vitro studies.

Activity Against Anaerobic Bacteria

Tizoxanide, the active metabolite of nitazoxanide, has demonstrated significant in vitro activity against a wide spectrum of anaerobic bacteria. medchemexpress.comnih.gov Its efficacy is particularly notable against clinically important anaerobes, including those resistant to other antimicrobial agents.

The mechanism of action of tizoxanide against anaerobic bacteria involves the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction. This interference with a crucial step in anaerobic energy metabolism ultimately disrupts the microorganism's ability to function and survive. researchgate.net

Studies using agar (B569324) dilution methods have determined the Minimum Inhibitory Concentrations (MICs) of tizoxanide for various anaerobic species. Tizoxanide has shown comparable potency to its parent drug, nitazoxanide, against several anaerobic groups. For instance, against the Bacteroides fragilis group, both compounds exhibit MICs ranging from 0.12 to 4 μg/ml. nih.gov Tizoxanide is also highly active against Clostridium difficile and Clostridium perfringens. nih.gov While generally effective, its activity can vary among different species. For example, higher MICs are observed for Prevotella bivia, P. disiens, P. intermedia, P. buccalis, and P. corporis (0.5 to 16 μg/ml) compared to P. melaninogenica (0.12 to 0.5 μg/ml). nih.gov

Table 1: In Vitro Activity of Tizoxanide Against Anaerobic Bacteria

| Bacterial Group/Species | MIC Range (μg/ml) |

|---|---|

| Bacteroides fragilis group | 0.12 - 4 |

| Prevotella melaninogenica | 0.12 - 0.5 |

| Other Prevotella spp. | 0.12 - 4 |

| Porphyromonas spp. | 0.12 - 4 |

| Fusobacterium nucleatum | 0.06 - 2.0 |

| Fusobacterium necrophorum | 0.06 - 2.0 |

| Fusobacterium mortiferum | 0.5 - 16 |

| Fusobacterium varium | 0.5 - 16 |

| Anaerobic gram-positive cocci | 2.0 - 8.0 |

| Clostridium difficile | 0.015 - 0.5 |

Data sourced from multiple studies. nih.gov

Antimycobacterial Activity against Mycobacterium tuberculosis in Experimental Systems

Tizoxanide has been investigated for its potential activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. In vitro studies have shown that both nitazoxanide and its metabolite, tizoxanide, can inhibit the growth of M. tuberculosis. case.edunih.gov The proposed mechanisms of action include the disruption of the mycobacterial membrane potential and interference with its pH homeostasis machinery. acs.org

However, the in vitro efficacy of tizoxanide against M. tuberculosis is significantly influenced by protein binding. nih.gov In mycobacterial growth indicator tube (MGIT) cultures with a lower albumin concentration, growth inhibition was observed at total drug concentrations of ≥16 μg/ml. nih.gov In contrast, in whole blood cultures with higher albumin levels, a much greater concentration of ≥128 μg/ml was required for a similar effect. nih.govnih.gov This suggests that the high protein binding of tizoxanide may limit its free drug concentration and, consequently, its antimycobacterial activity in a physiological environment. nih.gov

Further research into analogues of nitazoxanide has identified compounds with low micromolar activity against M. tuberculosis in vitro. acs.orgacs.org However, studies on tizoxanide itself revealed it was not active against replicating M. tuberculosis grown aerobically, with a minimum inhibitory concentration (MIC) of 14 μM for the parent compound nitazoxanide. acs.org

**Table 2: In Vitro Activity of Tizoxanide against *Mycobacterium tuberculosis***

| Experimental System | Key Findings | Reference |

|---|---|---|

| MGIT Cultures | Inhibition of M. tuberculosis growth at ≥16 μg/ml. | nih.govnih.gov |

| Whole Blood Cultures | Inhibition of M. tuberculosis growth at ≥128 μg/ml. | nih.govnih.gov |

| Aerobic Culture | Tizoxanide was not active against replicating M. tuberculosis. | acs.org |

Anti-inflammatory, Immunomodulatory, and Antineoplastic Effects in Cellular Assays

Beyond its antimicrobial properties, tizoxanide has demonstrated significant anti-inflammatory, immunomodulatory, and antineoplastic effects in various cellular assays.

Anti-inflammatory and Immunomodulatory Effects: Tizoxanide exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. medchemexpress.com In lipopolysaccharide (LPS)-treated macrophage cells, tizoxanide suppresses the activation of the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response. medchemexpress.com It has also been shown to reduce the levels of pro-inflammatory mediators and nitric oxide release in microglia. researchgate.net In the context of osteoarthritis, tizoxanide can attenuate inflammatory disorders induced by IL-1β in rat chondrocytes. researchgate.netnih.gov Furthermore, studies on peripheral blood mononuclear cells have indicated that thiazolides, including tizoxanide, can act as potent inducers of type I interferons, suggesting a significant immunomodulatory role. unimi.it

Antineoplastic Effects: Tizoxanide has shown promise as a potential anticancer agent. In vitro studies on human glioblastoma (GBM) cells (U87MG, U118MG, and A172) demonstrated that tizoxanide dose-dependently inhibited cell proliferation. frontiersin.org The 48-hour IC50 values were 1.10 µM for U87MG, 2.31 µM for U118MG, and 0.73 µM for A172 cells. frontiersin.org The mechanism of its antiglioma activity involves inducing G2/M cell cycle arrest and apoptosis. frontiersin.org Tizoxanide treatment also led to the accumulation of reactive oxygen species (ROS) damage in the nucleus of GBM cells. frontiersin.org In colon cancer cells (HCT-116), nitazoxanide, which is metabolized to tizoxanide, induced apoptosis and arrested the cell cycle. nih.govnih.gov

Table 3: IC50 Values of Tizoxanide in Human Glioblastoma Cell Lines (48h)

| Cell Line | IC50 (µM) |

|---|---|

| U87MG | 1.10 |

| U118MG | 2.31 |

| A172 | 0.73 |

Data from a study on the antiglioma activity of tizoxanide. frontiersin.org

In Vivo Efficacy Studies Utilizing Animal Models of Disease

Evaluation of Antiviral Efficacy in Animal Challenge Models (e.g., Hamster models for SARS-CoV-2)

The in vivo antiviral efficacy of tizoxanide, primarily through the administration of its parent drug nitazoxanide, has been evaluated in animal models, particularly for SARS-CoV-2. In Syrian hamster models of SARS-CoV-2 infection, despite demonstrating in vitro efficacy, oral treatment with nitazoxanide failed to significantly reduce viral replication in the lungs and other affected organs. news-medical.netnih.govbiorxiv.orgnih.gov

Pharmacokinetic studies in these hamster models revealed that the concentrations of tizoxanide in the lungs and other target organs did not reach the levels required for antiviral activity (the in vitro EC50). nih.govbiorxiv.orgnih.gov The peak concentrations of tizoxanide in the lungs were consistently below what was needed to inhibit the virus effectively. news-medical.net This suggests that the standard oral formulation and dosage of nitazoxanide may not achieve sufficient pulmonary diffusion of its active metabolite, tizoxanide, to exert a therapeutic effect against SARS-CoV-2 in this animal model. nih.govnih.gov

Assessment of Antiparasitic and Antibacterial Effects in Experimental Animal Hosts

The in vivo efficacy of tizoxanide, administered as nitazoxanide, has been assessed in various animal models for parasitic and bacterial infections.

Antiparasitic Effects: Nitazoxanide has been tested in animal models for intestinal protozoal infections. researchgate.net For instance, in a gnotobiotic piglet model of cryptosporidiosis, nitazoxanide was partially effective at reducing the parasite burden. asm.org In a mouse model of cyclosporiasis, a formulation of nitazoxanide loaded into nanostructured lipid carriers showed a significant reduction in parasite load in both immunocompetent and immunosuppressed mice. plos.org Studies in mice experimentally infected with Trypanosoma cruzi have also been conducted. mdpi.com

Antibacterial Effects: While in vitro data shows activity against various bacteria, in vivo studies on the antibacterial effects of tizoxanide are less extensively documented in the provided search results. However, its efficacy against anaerobic bacteria in vitro suggests potential for in vivo applications. nih.gov

Investigation of Other Pharmacological Responses in Animal Systems (e.g., Psoriasis-like skin inflammation, Osteoarthritis)

The therapeutic potential of tizoxanide has been explored in animal models for inflammatory conditions beyond infections.

Psoriasis-like Skin Inflammation: In a mouse model of imiquimod-induced psoriasis-like skin inflammation, administration of nitazoxanide was found to inhibit the accumulation of damaged mitochondria and suppress T helper 17-mediated inflammatory responses. nih.gov Another study using ApoE(-/-) mice fed a Western diet, which induces psoriasis-like skin lesions, found that nitazoxanide significantly reduced hair loss and skin ulcer symptoms. google.com These findings suggest that tizoxanide may have therapeutic effects in psoriasis by modulating inflammatory and metabolic pathways in the skin. nih.gov

Osteoarthritis: In a rat model of osteoarthritis (OA), intra-articular injection of tizoxanide was shown to significantly alleviate the progression of cartilage damage. nih.gov Tizoxanide was found to attenuate IL-1β-induced inflammatory disorders and cartilage matrix damage in rat chondrocytes. researchgate.netnih.gov The mechanism appears to involve the inhibition of the PI3K/AKT/mTOR and P38/JNK signaling pathways. nih.gov These results indicate a potential therapeutic role for tizoxanide in managing osteoarthritis.

Elucidation of Molecular and Cellular Mechanisms of Action

A primary mechanism of action for tizoxanide, particularly against anaerobic bacteria and protozoa, is the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme. drugbank.com PFOR is a key enzyme in the anaerobic energy metabolism of these organisms, catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA. wikipedia.orgresearchgate.net This reaction is crucial for generating energy in the form of ATP.

Tizoxanide, the active metabolite of nitazoxanide, disrupts the PFOR-dependent electron transfer reaction. drugbank.com This interference with the energy metabolism of anaerobic microbes is a widely accepted mechanism of its antimicrobial activity. drugbank.compreprints.org Studies have shown that nitazoxanide and by extension, tizoxanide, can inhibit PFOR activity in various organisms, including Helicobacter pylori and Campylobacter jejuni. nih.govasm.org The inhibition of PFOR by tizoxanide is a key factor in its efficacy against a range of anaerobic pathogens. wikipedia.org

Table 1: Organisms and the Effect of Tizoxanide on PFOR Activity

| Organism | Effect on PFOR Activity | Reference |

|---|---|---|

| Helicobacter pylori | Inhibition | nih.gov |

| Campylobacter jejuni | Inhibition | asm.org |

| Anaerobic Bacteria (general) | Inhibition | nih.gov |

| Protozoa (general) | Inhibition | nih.gov |

Tizoxanide has demonstrated significant antiviral activity, particularly against the influenza virus, by interfering with the maturation of viral hemagglutinin (HA). explorationpub.comnih.gov HA is a glycoprotein on the surface of the influenza virus that is essential for viral entry into host cells. explorationpub.com

Research indicates that tizoxanide blocks the maturation of the HA glycoprotein at a post-translational stage. researchgate.netgoogleapis.com Specifically, it is suggested that tizoxanide hampers the terminal glycosylation of HA and its transport from the endoplasmic reticulum to the Golgi complex. explorationpub.comresearchgate.net This disruption prevents the proper assembly of new viral particles. researchgate.net This mechanism of action is notable because it targets a host-cell process, which may reduce the likelihood of the virus developing resistance. nih.gov

Table 2: Impact of Tizoxanide on Influenza Virus Hemagglutinin

| Aspect of Hemagglutinin (HA) | Effect of Tizoxanide | Reference |

|---|---|---|

| Maturation | Blocked at post-translational stage | nih.govresearchgate.net |

| Terminal Glycosylation | Blocked | explorationpub.com |

| Intracellular Trafficking | Impaired | nih.gov |

Tizoxanide has been shown to modulate several key cellular signaling pathways, contributing to its anti-inflammatory and potential anti-cancer effects. medchemexpress.com

NF-κB and MAPK Pathways: Tizoxanide can suppress the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. medchemexpress.com These pathways are crucial in regulating the inflammatory response, and their inhibition by tizoxanide leads to a decrease in the production of pro-inflammatory cytokines. medchemexpress.comfrontiersin.org

AMPK/mTORC1 Pathway: Tizoxanide activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, and inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling. medchemexpress.comnih.gov The mTORC1 pathway is a major negative regulator of autophagy, a cellular process for degrading and recycling cellular components. nih.govaginganddisease.org By inhibiting mTORC1, tizoxanide stimulates autophagy, which can have implications for both infectious diseases and cancer. nih.gov Research has shown that tizoxanide induces AMPK activation in various cell types, including hepatocytes and A10 cells. medchemexpress.comresearchgate.net

Tizoxanide exerts a notable influence on mitochondrial function and cellular metabolism. It has been identified as a mild uncoupler of mitochondrial oxidative phosphorylation (OXPHOS). biorxiv.orgbiorxiv.org This uncoupling leads to a dose-dependent decrease in cellular ATP levels without compromising cell viability. biorxiv.org This reduction in ATP is thought to contribute to its antiviral effects by preventing the maturation of viral proteins. biorxiv.org

The uncoupling activity of tizoxanide also leads to the depolarization of the mitochondrial membrane potential. researchgate.net Furthermore, the decrease in ATP levels triggers the activation of AMPK, which plays a central role in regulating cellular energy homeostasis. biorxiv.orgresearchgate.net The ability to measure shifts between mitochondrial respiration and glycolysis is crucial for understanding the metabolic impact of compounds like tizoxanide. prinsesmaximacentrum.nl

Tizoxanide has demonstrated significant effects on cell proliferation, differentiation, and apoptosis in various research models, particularly in the context of cancer.

Cell Proliferation: Studies have shown that tizoxanide can inhibit the proliferation of various cancer cell lines, including glioblastoma and colon cancer cells. frontiersin.orgnih.gov For instance, in glioblastoma cells, tizoxanide inhibited proliferation in a dose-dependent manner. frontiersin.org

Cell Cycle Arrest: Tizoxanide has been observed to induce cell cycle arrest. In human glioblastoma cells, it caused G2/M phase arrest. frontiersin.org In colon cancer cells, it led to an increase in the cell population in the pre-G1 and G2/M phases. nih.gov

Apoptosis: Tizoxanide is a potent inducer of apoptosis, or programmed cell death, in cancer cells. frontiersin.orgnih.gov In glioblastoma cells, it induced apoptosis via a ROS-mediated pathway. frontiersin.org In colon cancer cells, it significantly increased apoptotic cell death. nih.gov This pro-apoptotic effect is often associated with the upregulation of pro-apoptotic proteins like p53 and BAX, and the downregulation of anti-apoptotic proteins like BCL-2. nih.gov

Cell Differentiation: Research suggests that tizoxanide may influence cell differentiation processes, as indicated by the differential expression of genes involved in cell differentiation in response to the drug. nih.gov

Table 3: Effects of Tizoxanide on Cancer Cell Lines

| Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|

| Glioblastoma (U87, U118, A172) | Inhibition of proliferation, G2/M cell cycle arrest, Apoptosis | Inhibition of CDK1 activity, ROS accumulation | frontiersin.org |

| Colon Cancer (HCT-116) | Inhibition of proliferation, G2/M and Pre-G1 arrest, Apoptosis | Downregulation of Wnt/β-catenin signaling | nih.gov |

| Colorectal Tumor Cells | G1 cell cycle arrest, Apoptosis | Inhibition of protein translation via mTOR/c-Myc/p27 axis | uni-konstanz.de |

In the context of its antibacterial activity, particularly against Mycobacterium tuberculosis, tizoxanide has been shown to disrupt the bacterial membrane potential and interfere with intrabacterial pH homeostasis. researchgate.netnih.gov Maintaining a stable internal pH and membrane potential is critical for bacterial survival. researchgate.net The ability of tizoxanide to disrupt these fundamental processes represents a significant mechanism of its bactericidal action. nih.govmsu.edu

Inhibition of Cell Fusion Mechanisms (e.g., SARS-CoV-2 Spike Protein Mediated)

Tizoxanide, the active metabolite of nitazoxanide, has demonstrated the ability to inhibit the fusion of cells mediated by the SARS-CoV-2 spike protein. nih.govresearchgate.net This is a critical aspect of COVID-19 pathology, as the formation of large, multinucleated cells (syncytia) in the lungs is a recognized feature of the disease. researchgate.netnih.gov

Research has shown that nitazoxanide interferes with the maturation of the SARS-CoV-2 spike glycoprotein, specifically hampering its terminal glycosylation. nih.gov This interference occurs at a stage sensitive to endoglycosidase H, indicating an effect on the early processing of the protein in the endoplasmic reticulum. nih.gov By altering the maturation of the spike protein, nitazoxanide and by extension, tizoxanide, can reduce the infectivity of new virus particles and inhibit the fusion of infected cells with neighboring healthy cells. nih.govresearchgate.net

Studies using quantitative cell-cell fusion assays have confirmed that nitazoxanide treatment significantly decreases the number and size of syncytia. researchgate.netnih.gov This effect was observed in different cell lines, including Vero E6 and Huh7 cells, which are susceptible to SARS-CoV-2 infection. researchgate.netnih.gov The inhibition of cell-cell fusion is significant because it is a key mechanism by which the virus can spread within a host without being exposed to the immune system. The ability of tizoxanide to disrupt this process suggests a potential therapeutic avenue for mitigating the lung damage seen in severe COVID-19 cases. researchgate.net

Structure-Activity Relationship (SAR) and Computational Studies

Structure-activity relationship (SAR) studies on tizoxanide and its derivatives have been crucial in understanding the chemical features necessary for their antiviral and antiparasitic activities. These studies systematically modify the chemical structure of the parent compound and evaluate the resulting changes in biological potency.

For its antiviral activity, particularly against influenza A virus, SAR studies have revealed that modifications at different positions on the tizoxanide scaffold have distinct effects. For instance, introducing substituents on the amide nitrogen atom was generally found to decrease anti-influenza activity, suggesting that a free amide may be important for its mechanism of action. asm.org Conversely, modifications to the hydroxyl group on the salicylamide (B354443) ring have proven more fruitful. The antiviral activity was shown to increase with the extension of flexible side chains attached to this hydroxyl group. asm.org Some derivatives with these modifications exhibited a tenfold improvement in activity against the H1N1pdm09 influenza strain compared to the parent compound, tizoxanide. asm.org

In the context of its activity against Clostridium difficile, SAR analyses have indicated that the antibacterial potency can be enhanced by increasing the molecular connectivity index, local charge surface index, and sharp index, while decreasing the molecular flexibility index. nih.govresearchgate.net This suggests that a more rigid and electronically specific structure may be favorable for targeting this bacterium.

The following table summarizes the SAR findings for tizoxanide derivatives against influenza A virus:

Table 1: Structure-Activity Relationship of Tizoxanide Derivatives Against Influenza A Virus| Modification Strategy | Observation | Impact on Activity |

|---|---|---|

| Introduction of flexible side chain and aliphatic ring substituents at the amide nitrogen | The larger the substituent group, the lower the activity. | Decreased |

| Introduction of flexible side chain substituents at the hydroxyl group | Activity increased with the extension of the flexible side chains. | Increased |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. For tizoxanide and its analogs, QSAR models have been developed to predict their antibacterial and antiviral activities and to guide the design of new, more potent derivatives. nih.govtandfonline.comwho.intnih.gov

In studies against Clostridium difficile, QSAR models were established using techniques like Genetic Function Approximation (GFA) and Comparative Molecular Field Analysis (CoMFA). nih.govwho.int The 2D-QSAR models identified spatial, topological, and electronic descriptors as being most influential on the antibacterial activity. nih.govwho.int For the 3D-QSAR models, electrostatic and stereoscopic fields were the key determinants. nih.govwho.int These models demonstrated good statistical significance and predictive ability, indicating their utility in designing new analogs with improved activity. nih.govwho.int

For its anti-influenza activity, QSAR models have also been developed for a series of thiazolide analogs. tandfonline.com These models showed a high correlation between the experimentally measured activity against an H1N1 strain of influenza A virus and a set of calculated molecular descriptors. tandfonline.com The descriptors identified as important included the first Zagreb index by Madan vertex degrees (ZM1Mad), the average valence connectivity index chi-3 (X3Av), the coefficient sum of the last eigenvector from Burden matrix weighted by mass (VE1_B(s)), and the frequency of N-S topological distance 2 (F02[N-S]). tandfonline.com While the direct interpretation of these descriptors for manual drug design can be challenging, they provide a quantitative basis for optimizing the lead compound. tandfonline.com

Molecular docking and molecular dynamics (MD) simulations are computational methods used to predict how a molecule like tizoxanide interacts with its biological target at the atomic level. ufla.brnih.govbiomedres.usnih.govmdpi.com These techniques provide insights into the binding mode, stability of the interaction, and the key amino acid residues involved in the binding.

In the context of its antiviral activity, docking studies have been performed with various viral proteins. For SARS-CoV-2, tizoxanide has been evaluated in silico against proteins like the main protease (Mpro) and the spike protein. biomedres.us These studies help in understanding the potential binding sites and the strength of the interaction, which can then be correlated with the observed antiviral activity.

MD simulations complement the static picture provided by molecular docking by simulating the movement of the protein-ligand complex over time. nih.govnih.gov This provides information on the stability of the binding and any conformational changes that may occur upon ligand binding. nih.govnih.gov For example, MD simulations of tizoxanide or its analogs with their target proteins can help to confirm the stability of the docked pose and to identify the most persistent interactions, such as hydrogen bonds, which are crucial for binding affinity. mdpi.com

These computational approaches are instrumental in the early stages of drug discovery, allowing for the screening of large libraries of compounds and the prioritization of candidates for synthesis and biological testing. They also provide a mechanistic hypothesis for the observed biological activity, which can then be tested experimentally.

Quantitative Structure-Activity Relationships (QSAR) Modeling for Activity Prediction

Preclinical Pharmacokinetic and Metabolic Pathway Analysis in Experimental Systems

Preclinical studies in various animal models have been conducted to characterize the absorption and distribution of tizoxanide, the active metabolite of nitazoxanide. fda.govfda.govbiorxiv.orgnih.gov These studies are essential for understanding how the drug behaves in a living system and for predicting its potential efficacy and safety in humans.

Following oral administration of nitazoxanide, it is rapidly hydrolyzed to tizoxanide, which is the primary compound detected in the plasma. fda.gov Studies in rats have shown that after oral administration of radiolabeled nitazoxanide, the radioactivity is primarily found in the digestive tract and kidneys within the first four hours. fda.govfda.gov At later time points (8 to 12 hours), the distribution extends to the large intestine and thyroid. fda.govfda.gov By 24 to 48 hours, the highest concentrations are observed in the thyroid, stomach, and kidney, and at 72 hours, in the thyroid, kidney, and liver. fda.govfda.gov

In dogs, a single-dose study with C¹⁴-labeled nitazoxanide showed that despite the appearance of the drug in plasma, there was negligible recovery of the label in the tissues, suggesting limited tissue deposition. fda.govfda.gov

Studies in pregnant rats indicated minimal fetal exposure to tizoxanide at lower doses. fda.govfda.gov However, at higher doses, detectable levels of the compound were found in some fetuses. fda.govfda.gov

A study in a hamster model of SARS-CoV-2 infection found that the concentrations of tizoxanide in the lungs were generally below the in vitro effective concentration (EC₅₀) required to inhibit the virus. biorxiv.orgnih.gov The lung-to-plasma concentration ratio was low, ranging from 2.2% to 4.8%, indicating poor penetration of the drug into the lung tissue in this model. biorxiv.orgnih.gov

The following table summarizes the pharmacokinetic parameters of tizoxanide in goats after oral administration of nitazoxanide:

Table 2: Pharmacokinetic Parameters of Tizoxanide in Goats| Parameter | Value (Free Tizoxanide) |

|---|---|

| t₁/₂Ka (h) | 2.51 ± 0.41 |

| t₁/₂Ke (h) | 3.47 ± 0.32 |

| Tₘₐₓ (h) | 4.90 ± 0.13 |

| Cₘₐₓ (µg/mL) | 2.56 ± 0.25 |

| AUC ((µg/mL)·h) | 27.40 ± 1.54 |

| V/F(c) (L/kg) | 30.17 ± 2.17 |

| Cl(s) (L/(kg·h)) | 7.34 ± 1.21 |

Data from a study in goats after a 200 mg/kg oral dose of nitazoxanide. researchgate.net

Biotransformation Pathways and Metabolite Profiling (e.g., Deacetylation, Glucuronidation, Sulfation)

The biotransformation of tizoxanide is intrinsically linked to its prodrug, nitazoxanide. Following administration, nitazoxanide undergoes rapid and extensive metabolism before tizoxanide itself is further metabolized. The primary biotransformation pathways involve Phase I (hydrolysis) and Phase II (conjugation) reactions.

The initial and most critical metabolic step is the deacetylation of nitazoxanide. This hydrolysis reaction occurs swiftly in plasma and the gastrointestinal tract, converting nitazoxanide into its pharmacologically active metabolite, tizoxanide (also known as desacetyl-nitazoxanide). wikipedia.orgresearchgate.netcaymanchem.comoup.com This conversion is so efficient that the parent compound, nitazoxanide, is typically not detected in blood plasma following oral administration. wikipedia.orgresearchgate.netoup.com

Once formed, tizoxanide becomes the substrate for several Phase II conjugation pathways, leading to a profile of various metabolites. The main pathways are glucuronidation and sulfation.

Glucuronidation: This is a predominant metabolic pathway for tizoxanide in many species, including humans. nih.gov Tizoxanide undergoes conjugation with glucuronic acid to form tizoxanide glucuronide, an active metabolite. wikipedia.orgresearchgate.netwikipedia.org This metabolite is readily found in plasma, urine, and bile. researchgate.netoup.comnih.gov In humans, the UDP-glucuronosyltransferase (UGT) isoforms primarily responsible for this reaction are UGT1A1 and UGT1A8. nih.gov

Sulfation: The formation of tizoxanide sulfate (B86663) represents another significant conjugation pathway. nih.govresearchgate.net This metabolite has been identified in preclinical models and its prominence varies by species. nih.gov

Hydroxylation: In addition to conjugation, tizoxanide can undergo Phase I hydroxylation. Hydroxylated tizoxanide has been identified as a metabolite in rats. researchgate.netnih.govnih.gov This hydroxylated form can then be further conjugated, for instance, through sulfation, to form hydroxyl tizoxanide sulfate, a metabolite detected in goats and chickens. nih.govresearchgate.net

Other Pathways: Studies in rats, pigs, and chickens have also identified tizoxanide glucose, another Phase II conjugate. nih.govpharmatutor.org

The comprehensive metabolite profile generated from the biotransformation of nitazoxanide is summarized in the table below.

Table 1: Key Metabolites Identified in Preclinical Studies This table is interactive and allows for sorting.

| Metabolite Name | Metabolic Phase | Pathway | Parent Compound |

|---|---|---|---|

| Tizoxanide | Phase I | Deacetylation/Hydrolysis | Nitazoxanide |

| Tizoxanide Glucuronide | Phase II | Glucuronidation | Tizoxanide |

| This compound | Phase II | Sulfation | Tizoxanide |

| Hydroxylated Tizoxanide | Phase I | Hydroxylation | Tizoxanide |

| Hydroxyl this compound | Phase II | Sulfation | Hydroxylated Tizoxanide |

Excretion Routes and Metabolic Elimination in Experimental Animals

The elimination of tizoxanide and its related metabolites from the body occurs through multiple routes, primarily via the feces and urine. wikipedia.orgresearchgate.net The contribution of each pathway can vary depending on the species and the specific metabolite.

In studies using radiolabeled nitazoxanide in humans, approximately two-thirds of the dose was recovered in the feces, with the remaining one-third found in the urine. wikipedia.orgresearchgate.netoup.comnih.gov Preclinical animal models show similar excretion patterns.

Fecal Excretion: A significant portion of the administered dose is eliminated through the feces. wikipedia.orgnih.gov Tizoxanide is a key compound found in feces. oup.compharmatutor.org Evidence suggests that extensive deconjugation of metabolites like tizoxanide glucuronide may occur in the intestine, leading to the re-formation and subsequent excretion of tizoxanide itself. researchgate.netnih.gov

Urinary Excretion: The kidneys play a crucial role in eliminating the conjugated metabolites. Tizoxanide and its glucuronide and sulfate conjugates are excreted in the urine. wikipedia.orgoup.comfda.gov

Biliary Excretion: Biliary excretion is another important route for the elimination of tizoxanide and its conjugates. Tizoxanide and tizoxanide glucuronide have been identified in bile, indicating that they are transported from the liver into the intestine, where they can be either eliminated in the feces or reabsorbed. wikipedia.orgoup.comnih.govfda.gov

A study in goats identified four metabolites—tizoxanide, tizoxanide glucuronide, this compound, and hydroxylated this compound—following oral administration of nitazoxanide, highlighting the complex pattern of metabolism and excretion in this species. researchgate.net

Table 2: Excretion Routes of Tizoxanide and its Metabolites in Experimental Animals This table is interactive and allows for filtering by excretion route.

| Metabolite | Urine | Feces | Bile |

|---|---|---|---|

| Tizoxanide | ✓ | ✓ | ✓ |

| Tizoxanide Glucuronide | ✓ | ✓ | |

| This compound | ✓ |

Interspecies Variations in Drug Metabolism in Preclinical Models

Significant interspecies differences in the metabolism of tizoxanide have been observed in preclinical studies. nih.gov These variations are evident in the predominant metabolic pathways and the relative abundance of different metabolites across species.

Rats and Pigs: In these species, the primary metabolic pathways for tizoxanide are glucuronidation and for the parent compound, deacetylation. nih.govpharmatutor.org In vitro studies using liver microsomes have also highlighted differences; rat microsomes produce hydroxylated tizoxanide, a metabolite not formed by human liver microsomes under similar conditions. researchgate.netnih.gov

Chickens: In contrast to rats and pigs, the major metabolic pathways in chickens are sulfation and deacetylation of the parent compound. nih.govpharmatutor.org This indicates a higher activity of sulfotransferase enzymes towards tizoxanide in this species.

Goats: The metabolic profile in goats appears to be a composite of pathways seen in other animals, with tizoxanide, tizoxanide glucuronide, this compound, and hydroxylated this compound all being identified. researchgate.net

Mice: Studies on glucuronidation kinetics revealed that mice, along with rats, exhibit the highest intrinsic clearance (CLint) values for this pathway in both liver and intestinal microsomes, suggesting very efficient glucuronide conjugation in these rodents. nih.gov

These species-specific metabolic profiles are crucial for interpreting preclinical data and for extrapolating findings to human scenarios. The differences underscore the importance of using multiple animal models in pharmacological research.

Table 3: Comparative Metabolite Pathways in Different Species This table is interactive and allows for comparison across species.

| Species | Primary Pathway(s) | Key Metabolites Identified |

|---|---|---|

| Rat | Glucuronidation, Hydroxylation | Tizoxanide, Tizoxanide glucuronide, Hydroxylated tizoxanide, Tizoxanide glucose |

| Pig | Glucuronidation | Tizoxanide, Tizoxanide glucuronide, Tizoxanide glucose |

| Chicken | Sulfation | Tizoxanide, this compound, Hydroxylated tizoxanide, Hydroxyl this compound, Tizoxanide glucose |

| Goat | Glucuronidation, Sulfation | Tizoxanide, Tizoxanide glucuronide, this compound, Hydroxylated this compound |

Emerging Research Directions and Future Investigative Avenues for Tizoxanide Sulfate

Exploration of Novel Therapeutic Research Targets and Indications

Beyond its approved use, Tizoxanide's mechanism of action has prompted research into a wide array of new therapeutic areas, particularly in virology and oncology. The compound's ability to modulate host-regulated processes involved in pathogen replication makes it a compelling candidate for diseases with unmet needs. wikipedia.org

Researchers have identified Tizoxanide (B1683187) as a potent inhibitor of a broad range of viruses. Its antiviral activity has been demonstrated in laboratory settings against numerous RNA pathogens, including influenza viruses, parainfluenza viruses, rotavirus, and hepatitis C. frontiersin.org Recent investigations have expanded this scope to include other significant global health threats. For instance, Tizoxanide has shown the potential to inhibit Zika virus (ZIKV) replication in vitro, possibly by targeting a post-attachment step in the viral life cycle. oup.com Similarly, studies on Dengue virus (DENV-2) revealed that Tizoxanide interferes with intracellular viral replication processes. nih.gov

The compound has also been extensively studied for its activity against various coronaviruses. frontiersin.org In vitro studies confirmed the efficacy of Tizoxanide against SARS-CoV-2, the virus responsible for COVID-19. frontiersin.orgbiorxiv.org The mechanism is thought to involve the inhibition of viral spike glycoprotein (B1211001) maturation, a critical step in viral entry and replication. frontiersin.orgnih.gov

In the field of oncology, Tizoxanide is being explored as a repurposed therapeutic. Research has shown it has anti-cancer properties in human colon cancer cell lines and can inhibit tumor growth in animal models. science.govmdpi.com Studies are also investigating its potential for treating rare diseases like lymphangioleiomyomatosis (LAM) by inhibiting the mTORC1 pathway, which is crucial for cell growth and proliferation. mdpi.com Furthermore, its potential against Mycobacterium tuberculosis highlights a possible role in treating bacterial infections. acs.org

Table 1: Investigational Therapeutic Targets for Tizoxanide

| Therapeutic Area | Specific Target/Indication | Key Research Finding | Citations |

|---|---|---|---|

| Virology | Influenza A & B Viruses | Inhibits the maturation of viral hemagglutinin (HA) at a post-translational level. nih.gov | wikipedia.orgnih.gov |

| Coronaviruses (MERS-CoV, SARS-CoV-2) | Inhibits viral replication in vitro by acting at a post-entry level. frontiersin.org | frontiersin.orgbiorxiv.org | |

| Zika Virus (ZIKV) | Demonstrates anti-ZIKV potential in vitro, likely targeting the viral post-attachment step. oup.com | oup.com | |

| Dengue Virus (DENV-2) | Interferes with intracellular processes such as trafficking and post-translational modifications after virus entry. nih.gov | nih.gov | |

| Norovirus | Potently inhibits human norovirus replication in replicon models. nih.govasm.org | nih.govasm.org | |

| Hepatitis B (HBV) & C (HCV) | Shows efficacy in reducing HBV DNA and has been studied in combination therapies for HCV. wikipedia.orgnih.gov | wikipedia.orgnih.gov | |

| Oncology | Colon Cancer | Induces apoptosis and arrests the cell cycle in colon cancer cells; downregulates Wnt/β-catenin signaling. mdpi.com | mdpi.com |

| Lymphangioleiomyomatosis (LAM) | Inhibits the mTORC1 pathway, affecting cell growth and viability in LAM-related cells. mdpi.com | mdpi.com | |

| Bacteriology | Mycobacterium tuberculosis | Exhibits low micromolar activity in vitro against replicating and non-replicating M. tuberculosis. acs.org | acs.org |

Development of Advanced Preclinical Models for Mechanistic Insights

To better understand how Tizoxanide works and to evaluate its efficacy in new indications, researchers are utilizing a range of sophisticated preclinical models. These models bridge the gap between basic laboratory discoveries and potential human applications.

In vitro studies form the foundation of this research, employing various cell lines to test the compound's activity. For viral research, Vero E6 cells, human lung-derived Calu-3 cells, and MRC-5 cells have been instrumental in demonstrating efficacy against SARS-CoV-2 and other human coronaviruses. frontiersin.orgscience.gov In oncology, the HCT-116 human colon cancer cell line has been used to study the compound's cytotoxic and apoptotic effects. mdpi.com

Moving beyond traditional 2D cell cultures, more complex models that better mimic human physiology are being developed. Human lung organoids derived from embryonic stem cells have been used to evaluate the effectiveness of Tizoxanide derivatives against influenza, providing a model that more closely simulates infection in human tissue. nih.gov Reconstructed bronchial human airway epithelium models have also been used to demonstrate Tizoxanide's activity against SARS-CoV-2 in a system that mimics the structure and function of the human respiratory tract. biorxiv.org

In vivo animal models are crucial for evaluating a drug's behavior in a whole organism. A weaned C57BL/6 mouse model has been established to study Enteroaggregative Escherichia coli (EAEC) infection, demonstrating that Nitazoxanide (B1678950) can lessen growth shortfalls and reduce pathogen shedding. nimml.org For COVID-19 research, the Syrian hamster model has been used to assess the antiviral efficacy of Tizoxanide against SARS-CoV-2 infection, although studies have highlighted challenges with achieving sufficient drug concentrations in lung tissue with standard formulations. frontiersin.orgbiorxiv.org In cancer research, both subcutaneous and tail vein mouse models of LAM have been used to show that Tizoxanide can inhibit tumor growth and improve survival outcomes. mdpi.com

Table 2: Preclinical Models Used in Tizoxanide Research

| Model Type | Specific Model | Application / Disease Studied | Key Findings | Citations |

|---|---|---|---|---|

| In Vitro Cell Lines | Vero E6, MRC-5, Calu-3 | Coronaviruses (incl. SARS-CoV-2) | Demonstrated in vitro inhibition of viral replication. frontiersin.orgscience.gov | frontiersin.orgscience.gov |

| HCT-116 | Colon Cancer | Showed cytotoxic effects, induction of apoptosis, and cell cycle arrest. mdpi.com | mdpi.com | |

| LAM-related cells (murine & human) | Lymphangioleiomyomatosis (LAM) | Inhibited cell growth and affected cell viability. mdpi.com | mdpi.com | |

| Organoids | Human Lung Organoids | Influenza Virus | Confirmed the effectiveness of Tizoxanide derivatives in a human-like tissue environment. nih.gov | nih.gov |

| Human Tissue Models | Reconstructed Bronchial Human Airway Epithelium | SARS-CoV-2 | Showed antiviral activity in a model mimicking the human respiratory epithelium. biorxiv.org | biorxiv.org |

| In Vivo Animal Models | Syrian Hamster | SARS-CoV-2 | Evaluated in vivo antiviral efficacy, highlighting pharmacokinetic challenges. frontiersin.orgbiorxiv.org | frontiersin.orgbiorxiv.org |

| C57BL/6 Mouse | EAEC Infection & Malnutrition | Reduced pathogen burden and prevented infection-related growth shortfalls. nimml.org | nimml.org | |

| Mouse Model of LAM | Lymphangioleiomyomatosis (LAM) | Inhibited tumor growth and had positive effects on survival. mdpi.com | mdpi.com |

Integration of Omics Technologies in Tizoxanide Sulfate (B86663) Research

The integration of high-throughput "omics" technologies—such as genomics, proteomics, and metabolomics—is revolutionizing drug discovery and development. mdpi.comnih.gov These approaches provide a holistic view of biological systems, enabling researchers to uncover novel drug targets, understand complex mechanisms of action, and identify biomarkers. mdpi.comnih.gov In Tizoxanide research, these technologies are beginning to be applied to gain deeper mechanistic insights.

Proteomics, the large-scale study of proteins, has been used to investigate Tizoxanide's antiviral effects. In one study, a label-free quantitative proteomic approach was used to analyze protein profile changes in DENV-2-infected Vero cells after treatment with Tizoxanide. nih.gov The results indicated that Tizoxanide interferes with cellular processes like intracellular trafficking, vesicle-mediated transport, and post-translational protein modifications, while also activating immune response genes that lead to reduced viral production. nih.gov

Transcriptomics, which analyzes RNA transcripts, has also provided clues. A time-series RNAseq experiment on macrophages infected with H. pylori offered a global perspective on host-pathogen interactions that could be modulated by therapeutics like Tizoxanide. nimml.org While not directly studying Tizoxanide, these models provide a framework for its future investigation. The integration of multi-omics data is seen as a critical future step to build a comprehensive understanding of how Tizoxanide modulates complex cellular processes and disease mechanisms. mdpi.comnih.govliverpool.ac.uk

Repurposing Potential in Basic and Translational Research

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a streamlined path for development by leveraging established compound profiles. mdpi.com Tizoxanide (via its prodrug Nitazoxanide) is a prime candidate for repurposing due to its long-standing clinical use and broad-spectrum activity. wikipedia.orgmdpi.com

Much of the repurposing focus has been on its antiviral capabilities. It was identified early as a broad-spectrum antiviral agent, with research demonstrating its ability to target host-regulated processes involved in viral replication, which may confer a higher barrier to the development of drug resistance. wikipedia.org This has led to its investigation for influenza, where it was found to inhibit a wide range of subtypes, including those resistant to other antivirals. wikipedia.org During the COVID-19 pandemic, its known in vitro activity against other coronaviruses prompted its rapid investigation as a potential treatment for SARS-CoV-2. frontiersin.orgmdpi.comnih.gov

Translational research is also exploring Tizoxanide for non-infectious diseases. Studies in cancer models for lymphangioleiomyomatosis (LAM) and colon cancer are based on repurposing the drug's known inhibitory effects on pathways like mTORC1 and Wnt/β-catenin, which are critical in oncogenesis. mdpi.commdpi.com The potential to use Tizoxanide for complex diseases like mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes (MELAS) is also an active area of investigation, with studies showing it can stimulate the transcription of MNRR1, a key mitochondrial regulatory protein. biorxiv.org

Methodological Advancements in Tizoxanide Sulfate Research and Analytical Techniques